molecular formula C5H6FN3O B13037558 5-Fluoro-3-methoxypyrazin-2-amine

5-Fluoro-3-methoxypyrazin-2-amine

Cat. No.: B13037558
M. Wt: 143.12 g/mol
InChI Key: VFWMSHPGYDTNFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 5-Fluoro-3-methoxypyrazin-2-amine can be achieved through several synthetic routes. One common method involves the fluorination of pyrazine derivatives using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor . The reaction typically occurs under mild conditions, with the fluorinating agent reacting with the pyrazine derivative to introduce the fluorine atom at the desired position.

Industrial production methods for fluorinated compounds often involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and safety . These methods can be scaled up to produce large quantities of the compound for commercial use.

Chemical Reactions Analysis

5-Fluoro-3-methoxypyrazin-2-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-methoxypyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance binding affinity and selectivity towards these targets by forming strong hydrogen bonds and electrostatic interactions . This can lead to the modulation of biological pathways and the exertion of therapeutic effects.

Comparison with Similar Compounds

5-Fluoro-3-methoxypyrazin-2-amine can be compared with other fluorinated pyrazine derivatives, such as 5-Fluoro-2-methoxypyrazine and 3-Fluoro-5-methoxypyrazine These compounds share similar structural features but differ in the position of the fluorine and methoxy groups, which can influence their chemical reactivity and biological activity

Properties

Molecular Formula

C5H6FN3O

Molecular Weight

143.12 g/mol

IUPAC Name

5-fluoro-3-methoxypyrazin-2-amine

InChI

InChI=1S/C5H6FN3O/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3,(H2,7,8)

InChI Key

VFWMSHPGYDTNFO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CN=C1N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.